![molecular formula C17H12FN3O B611032 Stk16-IN-1 CAS No. 1223001-53-3](/img/structure/B611032.png)
Stk16-IN-1
Overview
Description
STK16-IN-1: is a highly selective inhibitor of the serine/threonine kinase 16 (STK16). This compound has shown potent inhibitory activity against STK16 kinase with an IC50 value of 0.295 micromolar . STK16 is involved in various cellular processes, including cell cycle regulation, protein secretion, and signal transduction .
Mechanism of Action
Target of Action
The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .
Mode of Action
this compound is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, this compound can effectively halt abnormal signaling pathways that contribute to disease progression .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, this compound has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .
Pharmacokinetics
The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .
Result of Action
this compound has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, this compound has been found to significantly curtail proliferation and c-MYC expression .
Biochemical Analysis
Biochemical Properties
Stk16-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of STK16. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of substrates such as DRG1 and EIF4EBP1. The compound also exhibits selectivity across the kinome, as assessed using the KinomeScan profiling assay . Additionally, this compound inhibits mTOR kinase with an IC50 of 5.56 μM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In MCF-7 cells, treatment with this compound results in a reduction in cell number and accumulation of binucleated cells . This compound also potentiates the antiproliferative effects of chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel . Furthermore, this compound has been shown to reduce cancer cell numbers and potentiate the antiproliferative effects of some chemotherapeutics .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor against the Numb Associated Kinase family serine/threonine kinase STK16. This compound inhibits the kinase activity of STK16 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates . This inhibition leads to a reduction in cell proliferation and an increase in the population of binucleated cells . Additionally, this compound has been shown to phosphorylate c-MYC at serine 452, hindering its degradation via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound treatment results in a reduction in cell number and accumulation of binucleated cells over a period of 72 hours . Long-term effects of this compound on cellular function include alterations in cell cycle progression and Golgi assembly regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that pharmacological inhibition of STK16 by this compound significantly curtails colorectal cancer proliferation and c-MYC expression . Higher doses of this compound may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phosphorylation of DRG1 and EIF4EBP1 . The compound also interacts with enzymes such as mTOR kinase, inhibiting its activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound primarily localizes to the Golgi apparatus and cell membrane . Its distribution is influenced by its interactions with actin and other cytoskeletal proteins, which affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the Golgi apparatus and cell membrane . The compound’s activity and function are influenced by its localization, with autophosphorylation at specific sites such as Tyr198 playing a crucial role in its kinase activity and subcellular distribution . Mutations in these autophosphorylation sites can alter the localization and activity of this compound, affecting its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of STK16-IN-1 involves a series of synthetic steps, including the formation of a pyrrolonaphthyridinone core structure. The compound is generally prepared with 1:3 serial dilutions for four concentrations (100 nanomolar, 50 nanomolar, 20 nanomolar, and 10 nanomolar) and six concentrations (1 millimolar to 10 micromolar) for ATP competition experiments . The kinase reaction is performed with 1×kinase reaction buffer .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : STK16-IN-1 primarily undergoes kinase inhibition reactions. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of STK16 kinase .
Common Reagents and Conditions: : The compound is typically used in kinase assays with reagents such as ATP and kinase reaction buffers . It is also used in combination with chemotherapeutics like cisplatin, doxorubicin, colchicine, and paclitaxel to potentiate their antiproliferative effects .
Major Products Formed: : The primary product formed from the reaction of this compound with STK16 kinase is the inhibited kinase complex .
Scientific Research Applications
Cancer Therapy
The primary application of STK16-IN-1 is in cancer research. Its ability to inhibit STK16 activity has been linked to:
- Reduction of Tumor Cell Growth : Studies have demonstrated that this compound can significantly reduce the growth of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis .
Cell Line | Effect of this compound |
---|---|
MCF-7 | Reduced cell number; increased binucleation |
HeLa | Golgi fragmentation; delayed mitotic entry |
Prostate tissues | Inhibition of contraction |
Cellular Signaling Studies
This compound serves as a pharmacological probe to investigate the signaling pathways involving STK16:
- Golgi Integrity Regulation : Inhibition with this compound leads to fragmentation of the Golgi complex, similar to results observed with RNA interference targeting STK16, confirming its role in maintaining Golgi structure .
Understanding Kinase Functionality
Research utilizing this compound has provided insights into the functional roles of kinases within cellular processes:
- Actin Dynamics : The inhibitor has been shown to affect actin dynamics, indicating that STK16 may function as an actin-binding protein that regulates cytoskeletal organization .
Case Study 1: Breast Cancer Research
In a study conducted by Liu et al., treatment with this compound resulted in significant reductions in MCF-7 cell proliferation and enhanced sensitivity to doxorubicin. The findings suggest that targeting STK16 could be a promising strategy for improving therapeutic outcomes in breast cancer patients .
Case Study 2: Prostate Tissue Contraction
A separate investigation explored the effects of this compound on human prostate tissues. The study found that inhibition led to decreased contraction responses, suggesting potential applications for treating conditions related to prostate hyperactivity or dysfunction .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other kinase inhibitors such as NPC132329 (Arcyriaflavin C) and NPC160898 . These compounds also target serine/threonine kinases and have shown high binding affinity and stability in molecular dynamics simulations .
Uniqueness: : STK16-IN-1 is unique due to its high selectivity and potency against STK16 kinase. It exhibits an IC50 value of 0.295 micromolar, which is significantly lower than other inhibitors . Additionally, its ability to potentiate the effects of chemotherapeutics further distinguishes it from other kinase inhibitors .
Biological Activity
STK16-IN-1 is a selective inhibitor of the serine/threonine protein kinase STK16, which plays a crucial role in various cellular processes, including actin dynamics, Golgi organization, and cell cycle progression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cell biology, and potential therapeutic applications.
This compound functions as an ATP-competitive inhibitor specifically targeting the kinase activity of STK16. Its selectivity is pivotal as it minimizes off-target effects, allowing for clearer insights into the biological roles of STK16. Research indicates that this compound disrupts normal Golgi structure and function by inducing fragmentation of the Golgi complex in various cell lines, including HeLa and MCF-7 cells.
Key Findings:
- Golgi Fragmentation : Treatment with 10 μM this compound increased the percentage of cells with fragmented Golgi from 9.7% to 33.8% in HeLa cells .
- Cell Cycle Effects : The inhibition of STK16 leads to prolonged mitotic phases and accumulation of binucleated cells, indicating a failure in cytokinesis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Study 1: Golgi Organization and Actin Dynamics
In a study examining the role of STK16 in Golgi organization, researchers found that this compound treatment led to significant changes in actin polymerization dynamics. The inhibitor not only disrupted Golgi integrity but also affected the cytoskeletal architecture by altering F-actin levels. This suggests that STK16 plays a critical role in maintaining both Golgi and cytoskeletal structures during cell division .
Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the inhibitor resulted in a notable reduction in cell numbers and an increase in binucleated cells, suggesting that inhibiting STK16 could enhance the efficacy of chemotherapeutic agents by promoting apoptosis or senescence in cancer cells .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRDXHKVSKUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134342 | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-53-3 | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.